

Application Notes and Protocols for Aflatoxicol (AFM1) Detection in Milk

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Compound of Interest

Compound Name: Aflatoxicol

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This document provides detailed application notes and protocols for the sample preparation of **aflatoxicol**, primarily its metabolite Aflatoxin M1 (AFM1), for detection in milk. Aflatoxins are potent mycotoxins and their presence in milk, a staple food product, is a significant human health concern, especially for infants and young children.^[1] Accurate and reliable detection of AFM1 is crucial for ensuring food safety and regulatory compliance.

The following sections detail various sample preparation techniques, from initial extraction to cleanup, along with quantitative performance data and experimental workflows.

Introduction to Aflatoxicol in Milk

Aflatoxin B1 (AFB1), a common contaminant in animal feed, is metabolized by lactating animals and excreted in milk as Aflatoxin M1 (AFM1).^{[2][3]} AFM1 is a classified carcinogen, and its levels in milk are strictly regulated by food safety authorities worldwide.^[1] The European Union has set maximum levels at 0.050 µg/kg for raw milk and 0.025 µg/kg for infant formula.^[1] The U.S. Food and Drug Administration (FDA) has established a tolerance of 0.50 µg/kg for AFM1 in milk.

Effective sample preparation is a critical step for accurate AFM1 quantification, as milk's complex matrix, rich in fats and proteins, can interfere with analytical methods. Common analytical techniques for AFM1 detection include High-Performance Liquid Chromatography

(HPLC) with fluorescence detection (FLD) or mass spectrometry (MS), as well as screening methods like Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Method Performance

The choice of sample preparation method significantly impacts the recovery, sensitivity, and reproducibility of AFM1 detection. The following table summarizes quantitative data from various studies to facilitate method comparison.

Method	Spiked Concentration (µg/kg)	Mean Recovery (%)	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Reference
Solid-Phase Extraction (SPE) & LC-MS/MS	0.025	84 - 100	-	-	
0.5	84 - 100	-	-		
Immunoaffinity Chromatography (IAC) & UPLC-FLD	-	> 80	0.005	-	
Egg White Gel Purification & UPLC-MS/MS	0.01 - 2	88.3 - 94.7	0.001	-	
Immunoaffinity Chromatography (IAC) & LC-FLD	0.05	74	-	-	
Immunoaffinity Column Cleanup & TLC	0.010 - 0.50	73.86 - 85.83	-	0.02	
Magnetic Solid-Phase Extraction (MSPE) & HPLC-FLD	-	91.2 - 102.2	0.005	-	

Packed-				
Nanofiber	0.05, 0.5, 5	80.22 - 96.21	-	-
SPE &	(ng/mL)			
HPLC-FLD				

Experimental Protocols

This section provides detailed protocols for three common and effective sample preparation methods for AFM1 detection in milk.

Protocol 1: Solid-Phase Extraction (SPE) with Solvent Extraction

This method involves an initial solvent extraction to separate AFM1 from the milk matrix, followed by a cleanup and concentration step using a solid-phase extraction cartridge. This protocol is adapted from a method utilizing a polymeric SPE cartridge and analysis by LC-MS/MS.

Materials:

- Whole milk sample
- 50 mL polypropylene centrifuge tubes
- Glacial acetic acid
- Acetone
- Methanol
- Ultrapure water
- Hexane
- Polymeric SPE cartridges (e.g., EnviroClean® HL DVB, 200 mg/6 mL)
- Vortex mixer

- Centrifuge (capable of $\geq 4000 \times g$)
- Nitrogen evaporator
- Syringe filters (0.22 μm nylon)

Procedure:

- **Sample Deproteinization and Aqueous Extraction:** a. Weigh 20 g of milk into a 50 mL polypropylene centrifuge tube. b. Add 200 μL of glacial acetic acid. c. Vortex for 5 minutes to deproteinize the milk. d. Centrifuge at $\geq 4000 \times g$ for 5 minutes. e. Carefully transfer the supernatant to a clean tube, avoiding the lipid layer.
- **Solvent Extraction:** a. To the remaining milk solids, add 10 mL of acetone. b. Vortex for at least 2 minutes to extract the aflatoxins. c. Centrifuge at $\geq 4000 \times g$ for 5 minutes. d. Transfer the supernatant to a clean polypropylene tube. e. Evaporate the supernatant to ≤ 0.5 mL at 50°C under a gentle stream of nitrogen. f. Add 10 mL of ultrapure water and vortex briefly.
- **Solid-Phase Extraction (SPE) Cleanup:** a. Condition the SPE cartridge: i. Pass 3 mL of methanol through the cartridge. ii. Pass 3 mL of ultrapure water through the cartridge. b. Load the sample: Apply the reconstituted extract from step 2f onto the conditioned SPE cartridge. Use a low vacuum if necessary (≤ 5 mL/min). c. Wash the cartridge: i. Pass 3 mL of ultrapure water through the cartridge. ii. Pass 3 mL of 50% methanol in water through the cartridge. iii. Dry the cartridge under vacuum (≥ 10 inHg) for 5-10 minutes. iv. Pass 3 mL of hexane through the cartridge. v. Dry the cartridge under vacuum (≥ 10 inHg) for 2 minutes. d. Elute Aflatoxins: i. Elute the aflatoxins with 4 mL of acetone. ii. Evaporate the eluate to dryness at 50°C under a gentle stream of nitrogen. e. Reconstitution: i. Reconstitute the dried extract in 1 mL of methanol:water (50:50, v/v). ii. Filter the extract through a 0.22 μm nylon syringe filter into an autosampler vial for analysis.

Protocol 2: Immunoaffinity Chromatography (IAC) Cleanup

This method utilizes the high specificity of monoclonal antibodies to AFM1 for a very effective cleanup. The protocol involves passing a defatted milk sample through an immunoaffinity column, washing away interferences, and then eluting the purified AFM1.

Materials:

- Milk sample
- Centrifuge
- Water bath
- Magnetic stirrer
- Filter paper (e.g., glass microfiber)
- Immunoaffinity columns (IAC) specific for AFM1 (e.g., VICAM Afla M1)
- Phosphate-buffered saline (PBS)
- Methanol
- Acetonitrile
- Clean collection vials

Procedure:

- **Sample Preparation (Defatting):** a. Warm the liquid milk sample in a water bath and gently stir to disperse the fat layer. b. Centrifuge the milk sample to separate the fat layer. c. Carefully remove and discard the upper fat layer. d. Filter the resulting skim milk through a glass microfiber filter.
- **Immunoaffinity Column Cleanup:** a. Allow the immunoaffinity column to reach room temperature. b. Pass the filtered skim milk sample (a defined volume, e.g., 50 mL, as per manufacturer's instructions) through the IAC at a slow, steady flow rate (e.g., 1-2 drops per second). The AFM1 will bind to the antibodies in the column. c. Wash the column: i. Pass a specified volume of wash buffer (e.g., PBS or water) through the column to remove unbound matrix components. d. Elute AFM1: i. Place a clean collection vial under the column. ii. Apply the elution solvent (e.g., pure acetonitrile or methanol) to the column to denature the antibodies and release the AFM1. iii. Collect the eluate. e. **Preparation for Analysis:** i. The

eluate can be evaporated and reconstituted in a suitable mobile phase for HPLC or LC-MS/MS analysis.

Protocol 3: Egg White Gel Purification

This novel "green" method utilizes egg white as a biological purification material, reducing the need for organic solvents. The principle involves protein precipitation followed by purification using a concentrated egg white gel.

Materials:

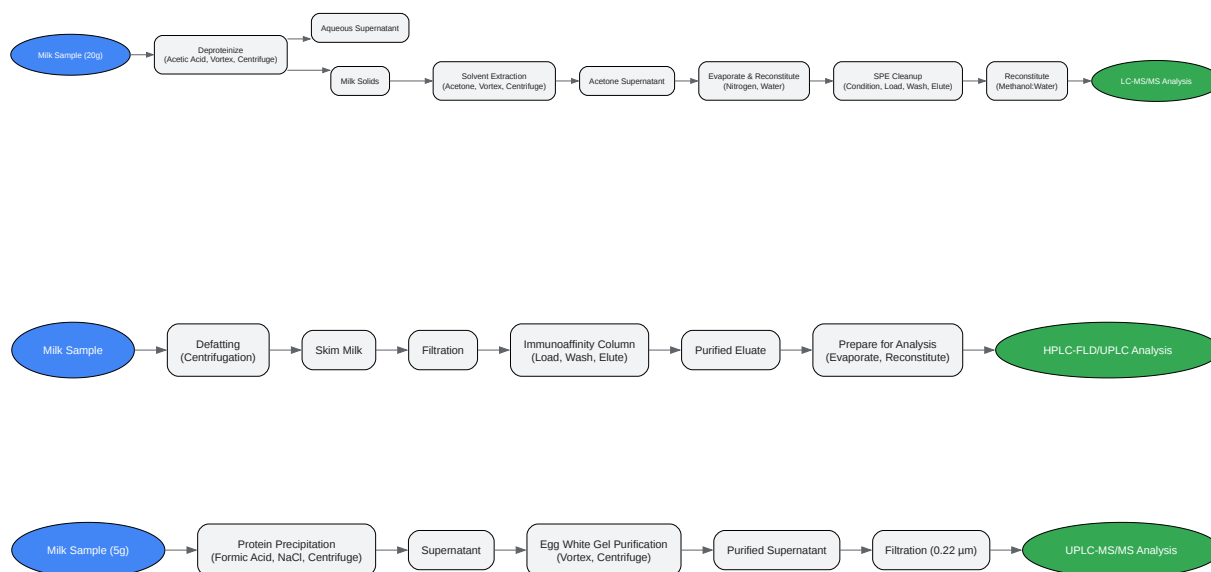
- Milk sample
- Formic acid
- Saturated sodium chloride solution
- Fresh egg white
- Centrifuge
- Vortex mixer
- 0.22 μm filter membrane

Procedure:

- Protein Precipitation: a. To 5 g of milk sample, add 0.5 mL of formic acid. b. Add 2.5 mL of saturated sodium chloride solution. c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Collect the supernatant.
- Egg White Gel Purification: a. Prepare a concentrated egg white gel according to the reference method. b. Add the supernatant from step 1e to the prepared egg white gel. c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Collect the supernatant.
- Final Preparation: a. Filter the final supernatant through a 0.22 μm filter membrane into an autosampler vial for UPLC-MS/MS analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.



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